



Application Notes and Protocols for the Quantification of Uvarigranol C

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Compound of Interest		
Compound Name:	Uvarigranol C	
Cat. No.:	B1654889	Get Quote

Disclaimer: As of the current date, specific, validated analytical methods for the quantification of a compound identified as "**Uvarigranol C**" are not readily available in published scientific literature. The following application notes and protocols are provided as representative examples based on established methodologies for the analysis of structurally similar natural products. These protocols are intended to serve as a starting point for method development and will require optimization and validation for the specific matrix and instrumentation used.

High-Performance Liquid Chromatography (HPLC-UV) Method

This application note describes a reversed-phase HPLC method with UV detection for the quantitative determination of **Uvarigranol C** in plant extracts and other relevant matrices.

Experimental Protocol

- a) Sample Preparation (Illustrative for Plant Material):
- Accurately weigh 1.0 g of dried and powdered plant material.
- Extract the sample with 20 mL of methanol using sonication for 30 minutes at room temperature.
- Centrifuge the extract at 4000 rpm for 15 minutes.



- Collect the supernatant and filter it through a 0.45 μm syringe filter into an HPLC vial.
- Prepare a series of calibration standards of Uvarigranol C in methanol.
- b) Chromatographic Conditions:
- Instrument: Standard HPLC system with a UV-Vis detector.
- Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
- Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (60:40, v/v).
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Injection Volume: 10 μL.
- Detection Wavelength: 220 nm.
- Run Time: 15 minutes.

Data Presentation

Table 1: Hypothetical Quantitative Data for HPLC-UV Method

Parameter	Result
Linearity (Concentration Range)	1 - 100 μg/mL
Correlation Coefficient (r²)	> 0.999
Limit of Detection (LOD)	0.2 μg/mL
Limit of Quantification (LOQ)	0.7 μg/mL
Accuracy (% Recovery)	98.5 - 101.2%
Precision (% RSD)	< 2.0%
Retention Time	Approximately 6.8 minutes



Liquid Chromatography-Mass Spectrometry (LC-MS) Method

This application note outlines a sensitive and selective LC-MS/MS method for the quantification of **Uvarigranol C**, suitable for complex biological matrices.

Experimental Protocol

- a) Sample Preparation (Illustrative for Plasma):
- To 100 μL of plasma, add 300 μL of acetonitrile containing an appropriate internal standard.
- Vortex for 1 minute to precipitate proteins.
- Centrifuge at 12,000 rpm for 10 minutes at 4 °C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 μL of the initial mobile phase.
- · Inject into the LC-MS system.
- b) LC-MS/MS Conditions:
- Instrument: Liquid chromatography system coupled to a triple quadrupole mass spectrometer.
- Column: C18 UPLC column (e.g., 2.1 x 100 mm, 1.8 μm particle size).
- Mobile Phase:
 - A: 0.1% Formic acid in Water
 - B: 0.1% Formic acid in Acetonitrile
- Gradient Elution: Start with 10% B, increase to 90% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.



- Flow Rate: 0.3 mL/min.
- Column Temperature: 40 °C.
- Injection Volume: 5 μL.
- c) Mass Spectrometry Parameters:
- Ionization Mode: Electrospray Ionization (ESI), Positive.
- Scan Type: Multiple Reaction Monitoring (MRM).
- Hypothetical MRM Transitions:
 - **Uvarigranol C**: Precursor ion (e.g., m/z 453.3) → Product ion (e.g., m/z 287.1)
 - o Internal Standard: To be determined based on the selected standard.
- Capillary Voltage: 3.5 kV.
- Source Temperature: 120 °C.
- Desolvation Temperature: 350 °C.

Data Presentation

Table 2: Hypothetical Quantitative Data for LC-MS/MS Method



Parameter	Result
Linearity (Concentration Range)	0.1 - 100 ng/mL
Correlation Coefficient (r²)	> 0.998
Limit of Detection (LOD)	0.03 ng/mL
Limit of Quantification (LOQ)	0.1 ng/mL
Accuracy (% Recovery)	97.2 - 103.5%
Precision (% RSD)	< 5.0%
Matrix Effect	To be determined during validation

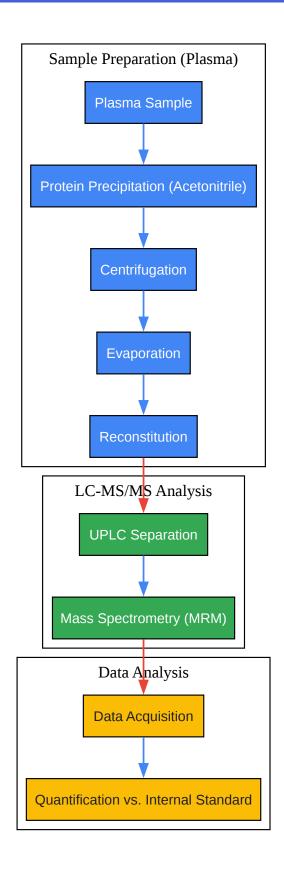
Visualizations



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Caption: HPLC-UV Experimental Workflow for **Uvarigranol C** Quantification.





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Caption: LC-MS/MS Experimental Workflow for **Uvarigranol C** Quantification.







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